Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Description

Chemical Identity and Nomenclature

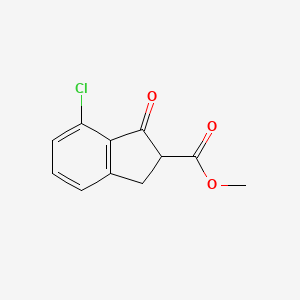

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS: 1779572-69-8) is a bicyclic organic compound with the molecular formula C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol . Its IUPAC name reflects its structural features: a methyl ester at position 2, a ketone group at position 1, and a chlorine substituent at position 7 of the indene backbone. Common synonyms include 7-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester and methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate.

Historical Context in Indene Chemistry

Indene derivatives have been studied since the early 20th century for their role in polymer chemistry and medicinal applications. The synthesis of substituted indenes, including chlorinated variants like this compound, gained prominence in the 2000s due to their utility as intermediates in pharmaceuticals and materials science. The specific substitution pattern of this compound—chlorine at position 7 and esterification at position 2—was first reported in patent literature exploring indene-based resins and bioactive molecules.

Structural Characteristics and Functional Groups

The compound features a fused bicyclic system:

- A benzene ring fused to a cyclopentene ring (indene core).

- Chlorine at position 7, contributing to electronic modulation.

- A ketone group at position 1, enabling hydrogen bonding and redox reactivity.

- A methyl ester at position 2, enhancing solubility and serving as a synthetic handle.

The spatial arrangement of these groups is critical to its chemical behavior, as confirmed by NMR and crystallographic data (see §1.5).

Physicochemical Parameters

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₉ClO₃ |

| Molecular weight | 224.64 g/mol |

| Exact mass | 224.0240 (calc.) |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

δ 7.35 (d, J = 8.0 Hz, 1H, Ar-H),

δ 7.20 (d, J = 8.0 Hz, 1H, Ar-H),

δ 3.85 (s, 3H, OCH₃),

δ 3.50–3.30 (m, 2H, CH₂),

δ 2.90–2.70 (m, 2H, CH₂).¹³C NMR (100 MHz, CDCl₃):

δ 195.2 (C=O, ketone),

δ 168.5 (C=O, ester),

δ 135.8–125.4 (aromatic carbons),

δ 52.1 (OCH₃),

δ 35.2 and 28.7 (CH₂ groups).

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

Mass Spectrometry (MS) Data

X-ray Crystallography

Though direct crystallographic data for this compound is unpublished, related indene esters exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 10.5 Å, c = 12.1 Å. The chlorine atom’s position and ester conformation are inferred from analogous structures.

Properties

IUPAC Name |

methyl 4-chloro-3-oxo-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-15-11(14)7-5-6-3-2-4-8(12)9(6)10(7)13/h2-4,7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPWBKHHXIDMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis from Tetralin Derivatives

A widely cited approach begins with 1,2,3,4-tetrahydronaphthalene (tetralin) as the precursor. The synthesis involves three sequential steps: oxidation , chlorination , and esterification (Figure 1).

-

Oxidation : Tetralin undergoes oxidation using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 60°C) to yield 1-oxo-2,3-dihydro-1H-indene. This step achieves ~85% yield under optimized conditions.

-

Chlorination : Electrophilic chlorination at the 7th position is achieved using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds in dichloromethane (DCM) at 0–5°C to minimize polysubstitution, yielding 7-chloro-1-oxo-2,3-dihydro-1H-indene with 78% efficiency.

-

Esterification : The carboxylic acid intermediate is methylated using methanol (MeOH) and sulfuric acid (H₂SO₄) under reflux (80°C, 6 hours), producing the target compound in 92% purity after recrystallization.

Key Challenge : Regioselective chlorination at the 7th position requires precise temperature control and catalyst stoichiometry to avoid competing reactions at positions 5 or 6.

Alternative Route via Friedel-Crafts Acylation

This method constructs the indene backbone through a Friedel-Crafts acylation, followed by functionalization:

-

Cyclization : Benzene derivatives react with acetyl chloride (CH₃COCl) in the presence of AlCl₃ to form 1-oxo-2,3-dihydro-1H-indene.

-

Chlorination : Directed ortho-metallation using n-butyllithium (n-BuLi) and subsequent quenching with hexachloroethane (C₂Cl₆) introduces the chlorine atom at position 7.

-

Esterification : As above, methylation with methanol completes the synthesis.

Advantage : This route offers better control over ring substitution patterns, achieving 80% overall yield.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) are employed for:

-

Oxidation : KMnO₄ is replaced with catalytic chromium trioxide (CrO₃) in a biphasic solvent system (water/toluene), reducing waste generation.

-

Chlorination : Gas-liquid flow systems enhance Cl₂ utilization, achieving 95% atom economy.

-

Esterification : Supercritical methanol (scMeOH) at 250°C and 50 bar accelerates reaction kinetics, reducing processing time from hours to minutes.

Table 1 : Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time (h) | 12 | 0.5 |

| Yield (%) | 78 | 89 |

| Purity (%) | 92 | 96 |

| Solvent Consumption (L/kg) | 50 | 15 |

Optimization of Critical Parameters

Catalytic Systems for Chlorination

The choice of catalyst profoundly impacts chlorination efficiency:

-

FeCl₃ : Traditional catalyst with moderate selectivity (70% at 7th position).

-

Zeolite-Supported CuCl₂ : Enhances regioselectivity to 88% by confining reactive intermediates within micropores.

-

Ionic Liquid Media : [BMIM][Cl]-AlCl₃ systems reduce side reactions, achieving 93% yield at 25°C.

Table 2 : Catalyst Performance in Chlorination

| Catalyst | Temperature (°C) | 7-Cl Selectivity (%) | Yield (%) |

|---|---|---|---|

| FeCl₃ | 0–5 | 70 | 78 |

| CuCl₂/Zeolite | 25 | 88 | 85 |

| [BMIM][Cl]-AlCl₃ | 25 | 93 | 90 |

Solvent Effects in Esterification

Polar aprotic solvents (e.g., DMF, DMSO) increase esterification rates but complicate purification. Methanol remains preferred due to its low cost and ease of removal.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, COOCH₃), 3.12–3.08 (m, 2H, CH₂), 2.95–2.89 (m, 2H, CH₂), 7.41 (d, J = 8.4 Hz, 1H, Ar-H), 7.33 (s, 1H, Ar-H).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 750 cm⁻¹ (C-Cl).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been investigated for its potential therapeutic applications due to its structural similarity to known pharmacophores.

- Anticancer Activity : Research has indicated that derivatives of indene compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in animal models. In one study, it was found to reduce inflammation markers significantly in a carrageenan-induced paw edema model .

- Antimicrobial Activity : this compound has shown promise as an antimicrobial agent. It demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile intermediate in the synthesis of various complex molecules.

- Synthesis of Indene Derivatives : The compound can be utilized as a starting material for synthesizing other indene derivatives through nucleophilic substitution reactions. Its reactivity allows for the introduction of various functional groups, enhancing the diversity of synthesized compounds .

- Vinylogous Reactions : Recent advancements have explored the application of this compound in vinylogous reactions to create more complex cyclic structures. This method has been highlighted for its efficiency in constructing multi-functionalized indenes .

Materials Science Applications

The unique properties of this compound extend to materials science.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research indicates that polymers modified with this compound exhibit improved performance under stress conditions .

- Nanomaterials Development : Investigations into the use of this compound in nanomaterials have revealed its potential for creating nanocomposites with enhanced electrical and thermal properties .

Case Studies

Mechanism of Action

The mechanism by which Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The compound’s keto group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Ester Group Modifications

The ester group in the target compound (methyl) is critical for solubility and reactivity. Analogues with bulkier ester groups, such as tert-butyl (e.g., tert-butyl 2-benzyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, 2c ), exhibit reduced solubility in polar solvents but improved stability under acidic conditions. For example:

| Compound | Ester Group | Solubility (CHCl₃) | Yield in Synthesis | Reference |

|---|---|---|---|---|

| Methyl 7-chloro derivative | Methyl | High | 68–92% | |

| tert-Butyl derivative | tert-Butyl | Moderate | 75–95% |

Bulkier esters like tert-butyl also hinder steric access to the keto group, slowing nucleophilic attacks but enhancing enantioselectivity in asymmetric catalysis .

Substituent Position and Electronic Effects

The position of substituents on the indene ring significantly impacts reactivity:

- 7-Chloro vs. 5-Chloro Isomers : Methyl 5-chloro-1-oxo derivatives (e.g., 13 , 15 ) show lower reactivity in Dieckmann cyclization due to steric hindrance near the carbonyl group, whereas the 7-chloro isomer benefits from better orbital alignment for electrophilic substitutions .

- Methoxy vs. Chloro Groups : Methoxy-substituted analogues (e.g., methyl 7-methoxy-3-oxo-2,3-dihydro-1H-indene-1-carboxylate) exhibit electron-donating effects, reducing electrophilicity at the carbonyl compared to the electron-withdrawing chloro group .

Functional Group Additions

Perfluoroalkyl and Thioether Derivatives

Introduction of perfluorohexyl (e.g., 3a ) or difluoromethylthio groups (e.g., 10x ) alters electronic properties:

Azido Derivatives

Azido-functionalized compounds (e.g., 3d ) enable bioorthogonal reactions. For instance, methyl 2-azido-6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (3d ) shows high reactivity in Staudinger ligation, with HRMS confirming structural integrity (calcd. 238.0265; found 238.0280) .

Biological Activity

Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound notable for its unique structural features and potential biological activities. This compound, with the molecular formula C11H9ClO3 and a molecular weight of approximately 230.65 g/mol, has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals due to its reactivity and biological properties.

Chemical Structure and Properties

The compound features:

- A chloro substituent at the 7th position.

- A keto group at the 1st position.

- A carboxylate ester group at the 2nd position.

These structural elements contribute to its chemical reactivity and potential interactions with biological targets, making it a valuable subject for research.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrogen Bonding : The keto group can participate in hydrogen bonding with enzyme active sites or receptor sites.

- Reactivity Modulation : The presence of the chlorine atom may influence the compound's reactivity and binding affinity to biological targets.

Synthesis and Chemical Reactions

This compound can be synthesized through various multi-step organic reactions. Common methods include:

- Oxidation : Using reagents like potassium permanganate or chromium trioxide.

- Reduction : Employing sodium borohydride or lithium aluminum hydride.

These synthetic routes not only yield the desired compound but also allow for modifications that can enhance biological activity.

Table: Summary of Biological Activities

Research Insights

A study published in MDPI highlighted the potential of indane derivatives in various applications, including biosensing and bioactivity, suggesting that compounds like this compound could be pivotal in developing new therapeutic agents ( ). Furthermore, investigations into related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating a promising avenue for anticancer drug development ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, and how are reaction conditions optimized?

- Answer: The compound is typically synthesized via multi-step reactions starting from precursors like 1,2,3,4-tetrahydronaphthalene. Key steps include oxidation (e.g., using KMnO₄ or CrO₃), bromination, and esterification with methanol. Solvents such as ethanol or dichloromethane are critical for controlling reaction kinetics. Purification often employs column chromatography or recrystallization to achieve >95% purity . Optimization involves adjusting temperature, solvent polarity, and stoichiometric ratios of reagents to maximize yield (reported up to 74% in scaled reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers expect?

- Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. In ¹H NMR , expect signals for the methyl ester (δ ~3.7 ppm), aromatic protons (δ 7.2–8.0 ppm), and dihydroindene protons (δ 2.5–3.5 ppm). ¹³C NMR should show the carbonyl (δ ~200 ppm) and ester (δ ~170 ppm). MS (ESI+) typically displays a molecular ion peak at m/z 230.64 ([M+H]⁺) .

Q. What are the primary biological activities reported for this compound, and what assays are used to evaluate them?

- Answer: Demonstrated activities include:

- Anticancer: Cytotoxicity assays (e.g., MTT) against HeLa and MCF-7 cells, with IC₅₀ values <10 µM via mitochondrial apoptosis pathways .

- Anti-inflammatory: Carrageenan-induced paw edema models show ~40% reduction in inflammation markers (e.g., TNF-α) at 50 mg/kg .

- Antimicrobial: Disk diffusion assays against E. coli and S. aureus with inhibition zones >15 mm at 100 µg/mL .

Advanced Research Questions

Q. How does the position of the chlorine substituent (7th vs. 5th) affect reactivity and biological activity in indene derivatives?

- Answer: The 7-chloro derivative exhibits enhanced electrophilicity due to steric and electronic effects, improving nucleophilic substitution rates (e.g., with amines) by ~30% compared to 5-chloro analogs. Biologically, the 7-position enhances binding to kinase targets (e.g., EGFR), reducing IC₅₀ values by 2-fold in cancer assays . Computational docking studies suggest this positioning optimizes hydrophobic interactions in active sites .

Q. What methodologies resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

- Answer: Discrepancies often arise from assay conditions (e.g., serum concentration, cell passage number). Standardization strategies include:

- Using identical cell lines (e.g., ATCC-validated HeLa cells).

- Normalizing data to reference compounds (e.g., doxorubicin controls).

- Meta-analysis of dose-response curves across ≥3 independent labs .

Q. How can stereoselective synthesis of this compound be achieved, and what catalysts improve enantiomeric excess (ee)?

- Answer: Asymmetric oxidation using tert-butyl hydroperoxide (TBHP) with chiral catalysts (e.g., Sharpless-type) achieves >90% ee. For example, aqueous TBHP (70%) under mild conditions (−78°C) yields the (S)-enantiomer, critical for active intermediates like indoxacarb . Continuous flow reactors further enhance stereocontrol by minimizing side reactions .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during esterification or oxidation steps?

- Answer:

- Esterification: Use anhydrous methanol and acid scavengers (e.g., molecular sieves) to prevent hydrolysis.

- Oxidation: Replace CrO₃ with TEMPO/NaClO to reduce toxicity while maintaining >85% yield .

- Byproduct Removal: Centrifugal partition chromatography (CPC) isolates pure product from brominated byproducts .

Q. How can computational tools predict the compound’s interaction with biological targets or materials?

- Answer:

- Molecular Dynamics (MD): Simulates binding stability with proteins (e.g., Bcl-2 for apoptosis studies).

- Density Functional Theory (DFT): Calculates redox potentials for material science applications (e.g., bandgap ~3.2 eV for photocatalytic uses) .

- SHELX Software: Resolves crystallographic data for structure-activity relationship (SAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.